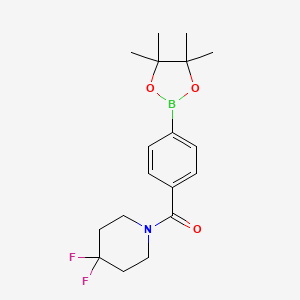

(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

This compound features a difluoropiperidine moiety connected via a methanone group to a para-substituted phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BF2NO3/c1-16(2)17(3,4)25-19(24-16)14-7-5-13(6-8-14)15(23)22-11-9-18(20,21)10-12-22/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPKIDVCBSSUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone , with the molecular formula and a molecular weight of 351.2 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic applications based on diverse sources.

The compound is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 351.2 g/mol

- Purity : Typically 95%.

Research indicates that this compound exhibits significant biological activity through the inhibition of various signaling pathways. Notably:

- Cytokine Release Inhibition : It has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a potential application in neuroinflammatory conditions .

- Kinase Pathway Modulation : The compound acts as an inhibitor of multiple kinase pathways, including MLK3 and LRRK2. These pathways are crucial for neuronal survival and have implications in diseases such as HIV-associated neurocognitive disorders (HAND) .

- Blood-Brain Barrier Penetration : The compound demonstrates favorable pharmacokinetics with good brain penetration, making it a candidate for central nervous system (CNS) applications .

Biological Activity Overview

The biological activities of the compound can be summarized in the following table:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Neuroinflammation Model : A study demonstrated that treatment with this compound significantly reduced neuroinflammation markers in a mouse model of HAND. The results indicated a reduction in activated microglia and pro-inflammatory cytokines .

- Neurodegeneration Protection : Another investigation showed that the compound protected dopaminergic neurons from MPTP-induced degeneration by inhibiting the JNK signaling pathway, which is often activated during neurotoxic stress .

- Pharmacokinetic Studies : In vivo pharmacokinetic assessments indicated that the compound achieves high concentrations in brain tissues after oral administration, supporting its potential for CNS-targeted therapies .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activity through several mechanisms:

-

Cytokine Release Inhibition :

- The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests its potential use in treating neuroinflammatory conditions .

-

Kinase Pathway Modulation :

- It acts as an inhibitor of multiple kinase pathways, including MLK3 and LRRK2. These pathways are crucial for neuronal survival and have implications in diseases such as HIV-associated neurocognitive disorders (HAND) .

-

Blood-Brain Barrier Penetration :

- The compound demonstrates favorable pharmacokinetics with good brain penetration, making it a candidate for central nervous system (CNS) applications .

Therapeutic Applications

The therapeutic potential of (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can be categorized into several areas:

Neuropharmacology

Due to its ability to modulate inflammatory responses and kinase signaling pathways in the CNS, this compound may be explored for the treatment of neurodegenerative diseases and neuroinflammatory disorders.

Orexin Receptor Antagonism

The compound has been identified as a potential antagonist of orexin receptors. Orexin signaling is implicated in various physiological processes including sleep regulation and appetite control. Antagonists could be beneficial in treating conditions such as insomnia or obesity .

Cancer Research

Given its inhibitory effects on specific signaling pathways involved in cell survival and proliferation, there is potential for this compound to be investigated further in cancer research contexts.

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in various experimental settings:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following compounds share key structural motifs with the target molecule:

*Note: Molecular weight estimated based on structural similarity to and .

Key Observations:

- Heterocycle Variation: The target’s difluoropiperidine contrasts with methylpiperazine () and piperazine (), altering basicity and solubility.

- Boronate Position : Para-substituted boronate (target) improves conjugation in cross-coupling reactions compared to meta-substituted analogs () .

- Functional Groups : The acetyl group in introduces a hydrogen-bond acceptor, which may affect membrane permeability .

Comparative Reactivity:

- Boronate Stability : The para-substituted boronate in the target may exhibit slower hydrolysis than meta-substituted analogs due to reduced steric hindrance .

- Fluorine Effects : The electron-withdrawing difluoropiperidine group could activate the ketone toward nucleophilic addition compared to methylpiperazine derivatives .

Physicochemical and Spectral Properties

Spectral Data:

- 13C NMR : The ketone carbonyl in analogous compounds (e.g., ) resonates near δ 200 ppm, consistent with the target’s structure .

- 1H NMR : Protons on the difluoropiperidine ring are expected near δ 3.5–4.0 ppm, similar to fluorinated piperidines in .

Solubility and Lipophilicity:

Preparation Methods

Miyaura Borylation for Boronate Ester Installation

The boronate ester moiety is typically introduced via Miyaura borylation. This method employs palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂).

Example Protocol (adapted from):

- Substrate : tert-Butyl 4-[4-bromophenyl]piperazine-1-carboxylate

- Reagents : B₂Pin₂, Pd(dppf)Cl₂, KOAc

- Conditions : Dioxane, 80°C, 12–24 hours under inert atmosphere

- Yield : ~72% after purification (silica chromatography)

| Parameter | Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | Dioxane |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

Deprotection of tert-Butoxycarbonyl (Boc) Groups

For intermediates containing Boc-protected amines (e.g., piperazine derivatives), acidic deprotection is employed:

Example Protocol (from):

- Reagent : Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

- Conditions : Dichloromethane, 0°C → RT, 3 hours

- Yield : 72% (isolated as free amine)

| Parameter | Detail |

|---|---|

| Deprotection Agent | TMSOTf (1.6 equiv) |

| Additive | 2,6-Dimethylpyridine (0.3 equiv) |

| Workup | Saturated NaHCO₃, ethyl acetate extraction |

Suzuki-Miyaura Cross-Coupling

The boronate ester can participate in Suzuki couplings to form biaryl ketones. While direct examples for the target compound are limited, analogous reactions highlight key conditions:

Example Protocol (from):

- Substrates : Methyl 5-bromo-3-(4-methylbenzylamino)thiophene-2-carboxylate + [4-(boronate ester)phenyl]methanol

- Catalyst : Pd(PPh₃)₄

- Base : Na₂CO₃

- Conditions : DMF/H₂O, 100°C, 3 hours

- Yield : 72% after chromatography

| Parameter | Detail |

|---|---|

| Catalyst Loading | 10 mol% |

| Solvent System | DMF:H₂O (3:1) |

| Temperature | 100°C |

Acylation of 4,4-Difluoropiperidine

The ketone linkage is formed via nucleophilic acyl substitution between a boronate phenyl acyl chloride and 4,4-difluoropiperidine:

- Step 1 : Synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride from the corresponding carboxylic acid using SOCl₂.

- Step 2 : React with 4,4-difluoropiperidine in dichloromethane with a base (e.g., triethylamine).

| Parameter | Detail |

|---|---|

| Acyl Chloride Formation | SOCl₂, reflux, 2 hours |

| Coupling Base | Et₃N (2 equiv) |

| Solvent | Dichloromethane |

Challenges and Optimizations

- Boronate Stability : The dioxaborolane group is sensitive to protic solvents; reactions require anhydrous conditions.

- Fluorine Compatibility : Fluorinated piperidines may require inert atmospheres to prevent decomposition.

- Chromatography : Silica gel purification with dichloromethane/methanol (10:1) effectively isolates products.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High yield, scalability | Requires Pd catalyst |

| Suzuki Coupling | Versatile for aryl linkages | Limited ketone examples |

| Acylation | Direct ketone formation | Risk of amide byproducts |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the difluoropiperidine moiety with the boronate-containing benzophenone. Key steps include:

- Friedel-Crafts acylation for ketone formation, using AlCl₃ as a catalyst (analogous to methods in ).

- Boronate ester introduction via Suzuki-Miyaura coupling, requiring Pd catalysts and anhydrous conditions (see for boronate stability).

- Purification : Column chromatography with gradients (e.g., n-hexane/EtOAc 5:5) to isolate intermediates, as demonstrated in (compound 22b, 78% yield).

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity for crystallization (e.g., hexane/EtOAc).

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C-NMR for piperidine ring protons (~δ 1.5–3.5 ppm) and aromatic protons (~δ 7.0–8.0 ppm). Fluorine substituents cause splitting patterns (, compound 25).

- HPLC : Use a C18 column with methanol/buffer mobile phase (e.g., 65:35 ratio) and UV detection at 254 nm for purity (>95% peak area) (b).

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages; discrepancies may indicate residual solvents ().

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods due to volatile organic solvents (e.g., hexane, EtOAc).

- Waste Disposal : Segregate halogenated (fluorine) and boron-containing waste streams ( ).

Advanced Research Questions

Q. How does the difluoropiperidine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Assessment : Compare fluorinated vs. non-fluorinated analogs using reversed-phase HPLC (, compound 27). Fluorine increases lipophilicity, enhancing membrane permeability.

- Metabolic Stability : Incubate with liver microsomes; monitor via LC-MS for hydroxylation or defluorination metabolites (analogous to ’s oxime derivatives).

Q. What strategies can resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Variability : Use simulated cell-line datasets () to model noise and genetic heterogeneity.

- Validation : Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).

- SAR Analysis : Compare substituents (e.g., difluoro vs. methoxy groups) to identify pharmacophores (, compounds 22b vs. 25).

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the boronate’s electron density to predict Suzuki-Miyaura coupling efficiency ().

- Docking Studies : Simulate interactions with catalytic Pd centers to optimize ligand design (e.g., phosphine vs. N-heterocyclic carbenes).

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., CHCl₃/MeOH). Use Cu-Kα radiation (λ = 1.5418 Å) for data collection ().

- Packing Analysis : Identify intermolecular interactions (e.g., C–H···F contacts) using software like Mercury.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.